molecular formula C12H15N3O2S B6794138 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide

Cat. No.: B6794138
M. Wt: 265.33 g/mol
InChI Key: QSACWZIVHPIVFA-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features both oxazole and thiazole rings, which are known for their significant roles in medicinal chemistry due to their biological activities

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-9(11-7(2)14-17-8(11)3)13-12(16)10-5-6-18-15-10/h5-6,9H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACWZIVHPIVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)NC(=O)C2=NSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor such as 3,5-dimethyl-4-nitroisoxazole, the nitro group is reduced to an amine, followed by cyclization to form the oxazole ring.

    Alkylation: The oxazole derivative is then alkylated with a propyl halide to introduce the propyl group.

    Formation of the Thiazole Ring: The alkylated oxazole is reacted with a thioamide to form the thiazole ring through a cyclization reaction.

    Amidation: Finally, the thiazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet production demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Functionalized derivatives with various substituents on the oxazole or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and thiazole rings suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers are exploring its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,2-thiazole-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.

    N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-4-carboxamide: Similar structure with the carboxamide group at a different position on the thiazole ring.

    N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,3-thiazole-3-carboxamide: Similar structure with a different thiazole ring configuration.

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

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